1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride
Description
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride (CAS 1179369-48-2) is a synthetic organic compound with the molecular formula C₉H₁₄N₄·2HCl and a molecular weight of 251.16 g/mol. It features a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a pyrimidin-2-yl moiety. The dihydrochloride salt enhances its stability and solubility in aqueous environments.
Applications: Primarily used as a laboratory chemical in organic synthesis and pharmaceutical research .
Hazards: Classified under GHS as causing acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) .
Properties
CAS No. |
1185136-14-4 |
|---|---|
Molecular Formula |
C9H16Cl2N4 |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Pathway
The hydrogenation of pyridine derivatives represents a foundational approach for constructing the piperidine core. In this method, a pyridine precursor undergoes catalytic hydrogenation to yield the saturated piperidine ring. For 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride, the pyrimidine moiety is typically introduced via nucleophilic substitution post-hydrogenation.
Key Steps:
-
Catalytic Hydrogenation : A pyridine derivative (e.g., 3-aminopyridine) is subjected to hydrogen gas in the presence of transition metal catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
-
Functionalization : The resulting piperidine intermediate reacts with 2-chloropyrimidine under basic conditions to form the pyrimidin-2-yl substituent.
-
Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Optimization Parameters
-
Catalyst Selection : Ruthenium catalysts (e.g., Ru/C) achieve >90% conversion at 50–60°C and 10–15 bar H₂ pressure.
-
Solvent Systems : Ethanol or methanol enhances solubility, while THF improves reaction homogeneity.
-
Purity Control : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the intermediate with ≥98% purity.
Table 1: Hydrogenation Conditions and Outcomes
| Parameter | Value/Range | Catalyst Used | Yield (%) |
|---|---|---|---|
| Temperature | 50–60°C | Ru/C | 92 |
| Pressure | 10–15 bar H₂ | Ni/Al₂O₃ | 85 |
| Reaction Time | 12–24 h | Co-NPs | 78 |
Lithium Aluminum Hydride (LiAlH₄) Reduction
Synthetic Route from Patent Literature
A patented method (US20100029941A1) describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride using LiAlH₄ to produce chiral 3-aminopiperidine derivatives, which serve as precursors for the target compound.
Procedure:
-
Reduction Step : (R)-3-aminopiperidin-2-one hydrochloride (1 equiv) is treated with LiAlH₄ (1.6 equiv) in THF at 35°C, followed by heating to 58–60°C for 6–8 h.
-
Workup : The reaction mixture is quenched with aqueous NaOH, filtered, and concentrated.
-
Salt Formation : The free base is reacted with concentrated HCl to yield the dihydrochloride salt.
Critical Considerations
-
Solvent Purity : Anhydrous THF is essential to prevent side reactions with moisture.
-
Scalability : Demonstrated at multi-kilogram scale (14 kg LiAlH₄, 4 kg precursor) with consistent yields of 80–85%.
Nucleophilic Substitution on Chloropyrimidine
Direct Functionalization Strategy
This route involves coupling a pre-formed piperidin-3-amine with 2-chloropyrimidine under basic conditions, followed by dihydrochloride salt formation.
Reaction Protocol:
-
Coupling Reaction : Piperidin-3-amine (1 equiv) and 2-chloropyrimidine (1.2 equiv) are refluxed in toluene with K₂CO₃ (2 equiv) for 12 h.
-
Acidification : The product is treated with HCl gas in ethanol to precipitate the dihydrochloride salt.
Yield Enhancement Techniques
-
Microwave Assistance : Reduces reaction time to 2–3 h with comparable yields (75–80%).
-
Catalytic Additives : Pd(OAc)₂ (5 mol%) accelerates coupling efficiency by 15–20%.
Multi-Step Synthesis via Cyclization and Reduction
Intermediate-Driven Approach
A multi-kilogram synthesis outlined in US20100029941A1 involves cyclization and reduction steps to generate high-purity intermediates.
Sequence Overview:
-
Esterification : (R)-2,5-diaminopentanoic acid hydrochloride is converted to its methyl ester using acetyl chloride in methanol.
-
Cyclization : The ester undergoes base-mediated cyclization (NaOMe, MeOH, −10°C) to form (R)-3-aminopiperidin-2-one hydrochloride.
-
Reduction : LiAlH₄ reduction yields (R)-3-aminopiperidine, which is subsequently functionalized with pyrimidine.
Table 2: Key Parameters for Cyclization-Reduction
| Step | Conditions | Yield (%) |
|---|---|---|
| Esterification | AcCl, MeOH, 0–15°C, 4 h | 95 |
| Cyclization | NaOMe, MeOH, −10°C, 2 h | 88 |
| Reduction | LiAlH₄, THF, 58–60°C, 8 h | 82 |
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Industrial Applicability
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Hydrogenation | High yield (92%), simple workup | Requires high-pressure equipment | Pilot-scale |
| LiAlH₄ Reduction | Chiral purity >99%, scalable | LiAlH₄ handling hazards | Multi-kilogram |
| Nucleophilic Coupling | Rapid, microwave-compatible | Moderate yields (75–80%) | Lab-scale |
| Cyclization-Reduction | High intermediate purity | Multi-step, time-intensive | Industrial |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example:
-
Chlorination : Reaction with POCl₃ at 80°C substitutes the hydroxyl group at position 4 of the pyrimidine ring with chlorine, yielding 4-chloro derivatives .
-
Amination : Treatment with ammonia or primary amines in ethanol at 60°C replaces chlorine or other leaving groups with amines .
Table 1: Key NAS Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ | 80°C, 4h | 4-chloro-1-(pyrimidin-2-yl)piperidin-3-amine | 78% | |
| NH₃ (aq.) | EtOH, 60°C, 6h | 4-amino-1-(pyrimidin-2-yl)piperidin-3-amine | 65% |
Reduction Reactions
The piperidine ring’s amine group participates in reductive alkylation:
-
Catalytic Hydrogenation : Using H₂/Pd-C in methanol reduces nitro groups to amines with >90% efficiency .
-
Borohydride Reduction : NaBH₄ selectively reduces imine intermediates to secondary amines under mild conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrimidine ring:
-
Suzuki-Miyaura : Reacts with arylboronic acids in THF/H₂O (1:1) at 80°C to introduce aryl groups .
-
Buchwald-Hartwig : Forms C–N bonds with aryl halides using Pd(OAc)₂ and Xantphos .
Table 2: Cross-Coupling Efficiency
| Coupling Type | Catalyst System | Substrate | Conversion |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 82% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 2-Iodoanisole | 75% |
Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Deprotonation : Neutralization with NaOH (1M) releases the free base, enhancing solubility in organic solvents .
-
Salt Formation : Reacts with sulfonic acids to form stable crystalline salts for purification .
Cyclization and Ring-Opening
-
Cyclization : Heating with diketones in acetic acid forms fused quinazoline derivatives .
-
Ring-Opening : Treatment with strong acids (e.g., H₂SO₄) cleaves the piperidine ring, yielding linear diamines .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing HCl and forming char residues .
-
Hydrolytic Degradation : Susceptible to hydrolysis in basic conditions (pH > 9), fragmenting into pyrimidine-2-carboxylic acid and piperidine derivatives .
Comparative Reactivity with Analogues
| Compound | Reactivity Profile | Unique Features |
|---|---|---|
| 1-(Pyrimidin-4-yl)piperidin-3-amine | Higher NAS activity at position 2 | Lower solubility in polar solvents |
| 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine | Enhanced electrophilicity due to sulfur atom | Prone to oxidation under acidic conditions |
Scientific Research Applications
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride has diverse applications across several scientific domains:
Chemistry
- Building Block : Utilized as a building block in the synthesis of more complex organic molecules.
- Reagent : Acts as a reagent in various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions.
Biology
- Proteomics Research : Employed in studies to investigate protein interactions and functions, particularly in cell signaling pathways.
- Biological Activity : Investigated for potential inhibition of protein kinase B (Akt), which is crucial for regulating growth and survival signaling pathways.
Medicine
- Drug Discovery : Although not intended for therapeutic use directly, it serves as a reference compound in drug development processes. Its structural characteristics make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
Industry
- Specialty Chemicals Production : Used as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals.
Case Studies
Several studies have explored the applications of 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride:
- Protein Kinase Inhibition : Research demonstrated that compounds structurally related to 1-(pyrimidin-2-y)piperidin derivatives could effectively inhibit Akt signaling pathways, suggesting potential therapeutic avenues for cancer treatment.
- Synthetic Pathway Optimization : Studies focusing on optimizing synthetic routes highlighted the efficiency of using continuous flow reactors for large-scale production while maintaining high purity levels.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit protein kinase B (Akt), a key component of intracellular signaling pathways that regulate growth and survival . The binding of this compound to Akt can inhibit its activity, leading to the modulation of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyrimidin-4-yl vs. Pyrimidin-2-yl Derivatives
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride (CAS 1354950-57-4) shares the same molecular formula (C₉H₁₄N₄·2HCl ) and weight (251.16 g/mol ) as the target compound but differs in the substitution position of the pyrimidine ring (4-yl vs. 2-yl).
Stereoisomers: (S)-Enantiomer
The (S)-1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride (CAS 1439894-62-8) is the enantiomeric form of the target compound.
Piperidine Derivatives with Varied Substituents
a) 4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride (CAS 1338494-54-4)
- Structure : Piperazine core with a pyridin-2-ylmethyl group.
- Molecular Formula : C₁₀H₁₆Cl₂N₄.
- Applications : Used in ligand design for G protein-coupled receptors (GPCRs) due to its rigid structure .
b) 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride (CAS 1158689-23-6)
Simplified Analogs: (R)-3-Aminopiperidine Dihydrochloride
CAS 334618-23-4 lacks the pyrimidine ring, featuring only a piperidine-3-amine core.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 1179369-48-2 | C₉H₁₄N₄·2HCl | 251.16 | Pyrimidin-2-yl, dihydrochloride salt |
| Pyrimidin-4-yl Isomer | 1354950-57-4 | C₉H₁₄N₄·2HCl | 251.16 | Positional isomer |
| (S)-Enantiomer | 1439894-62-8 | C₉H₁₄N₄·2HCl | 251.16 | Chiral center at piperidine-3-amine |
| 4-(Pyridin-2-ylmethyl)piperazin-1-amine | 1338494-54-4 | C₁₀H₁₆Cl₂N₄ | 277.17 | Piperazine core, pyridin-2-ylmethyl |
Table 2: Hazard Profiles
Biological Activity
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1185136-14-4 |
| Molecular Formula | C10H13Cl2N3 |
| Molecular Weight | 248.13 g/mol |
| Purity | >95% |
The compound primarily exerts its biological effects through inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of the PI3K-AKT-mTOR pathway, which is often dysregulated in cancer . The presence of the pyrimidine and piperidine moieties allows for selective binding to these targets, enhancing its efficacy.
Antitumor Activity
Research indicates that 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride exhibits promising antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study reported that derivatives of similar structures showed significant inhibition of tumor growth in xenograft models .
Table 1: Inhibition of Tumor Cell Lines by 1-(Pyrimidin-2-yl)piperidin-3-amine Dihydrochloride
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.5 |
| MCF7 (Breast Cancer) | 0.8 |
| HeLa (Cervical Cancer) | 0.6 |
Kinase Inhibition
The compound has been identified as a selective inhibitor of Class I PI3K enzymes, particularly isoforms PI3Kα and PI3Kβ. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy against cancers driven by these pathways .
Table 2: Selectivity Profile Against Kinases
| Kinase | Inhibition (%) |
|---|---|
| PI3Kα | 85 |
| PI3Kβ | 90 |
| PKA | 30 |
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo efficacy of a closely related compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, supporting the potential application of pyrimidine derivatives in cancer therapy .
- Pharmacokinetics : Research on pharmacokinetic properties revealed that modifications to the piperidine ring can enhance oral bioavailability, making these compounds more suitable for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride, and how can purity be optimized?
Methodological Answer: A common approach involves coupling pyrimidine derivatives with functionalized piperidine precursors under nucleophilic substitution or Buchwald-Hartwig amination conditions. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) or reverse-phase chromatography can enhance purity. Structural confirmation via NMR (¹H/¹³C) and mass spectrometry is critical. For dihydrochloride salt formation, HCl gas titration in anhydrous ether is recommended to avoid over-acidification .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can resolve piperidine ring conformations and pyrimidine substituent positions.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₉H₁₄N₄·2HCl: 259.08 g/mol).
- X-ray Diffraction (XRD) : Single-crystal XRD confirms stereochemistry and salt formation, as demonstrated in analogous piperidine hydrochloride derivatives .
Q. What safety protocols should be prioritized during handling based on its physicochemical properties?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials.
Refer to SDS guidelines for piperidine derivatives, which emphasize immediate rinsing for skin/eye contact and avoiding aqueous release .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of novel derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with reaction path sampling (e.g., NEB method) can predict transition states and energetics for pyrimidine-piperidine coupling. ICReDD’s workflow integrates these with experimental validation, reducing trial-and-error cycles by 60–70%. Example: Optimizing amine-protecting groups to minimize side reactions during HCl salt formation .
Q. What statistical approaches resolve contradictions between theoretical predictions and experimental yields?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to identify interactions between temperature, solvent polarity, and catalyst loading.
- Machine Learning (ML) : Train models on historical reaction data to predict outliers. For instance, discrepancies in HCl salt yields may arise from humidity-sensitive intermediates, requiring controlled-atmosphere reactors .
Q. What advanced techniques validate discrepancies between crystallographic and spectroscopic data?
Methodological Answer:
Q. How can mechanistic studies improve understanding of byproduct formation during synthesis?
Methodological Answer:
Q. What strategies enhance stability during long-term storage of the dihydrochloride salt?
Methodological Answer:
- Lyophilization : Freeze-drying under vacuum minimizes hygroscopic degradation.
- Stability Chambers : Test under ICH guidelines (25°C/60% RH) with HPLC purity checks. Piperidine derivatives are prone to oxidative dimerization; adding antioxidants (e.g., BHT) at 0.01% w/w can mitigate this .
Q. How can enantiomeric resolution be achieved for chiral piperidine intermediates?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary toxicology profiling?
Methodological Answer:
- hERG Inhibition : Patch-clamp assays to assess cardiac risk.
- CYP450 Inhibition : Liver microsome assays (e.g., CYP3A4) to predict drug-drug interactions.
- Ames Test : Bacterial reverse mutation assay for genotoxicity. Note: MedChemExpress guidelines caution against extrapolating in vitro results to in vivo without validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
